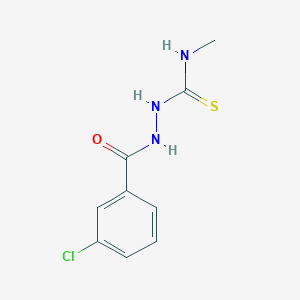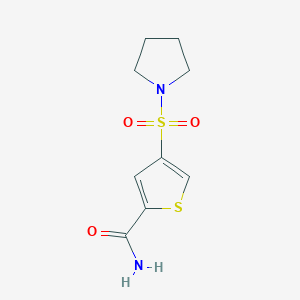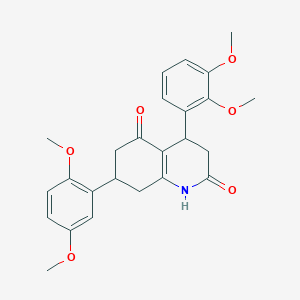
2-(3-chlorobenzoyl)-N-methylhydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of hydrazinecarbothioamide derivatives involves reacting isothiocyanatobenzene with hydrazine hydrate, followed by condensation with aromatic aldehydes. This process yields compounds with potential pharmacological activities, as demonstrated in various studies. For instance, Ramadan (2019) synthesized 2-arylidene-N-(3-chlorophenyl)hydrazinecarbothioamides through this method, which showed excellent yields and were characterized using spectroscopic methods and mass spectrometry (Ramadan, 2019).
Molecular Structure Analysis
The molecular and crystal structure of these compounds has been determined using X-ray diffractometry, revealing insights into their geometry and molecular interactions. Arafath et al. (2019) characterized the methylhydrazine carbothioamide moiety in their study, showing how molecules are mediated into sheets by N—H⋯S hydrogen bonds and C—H⋯π interactions (Arafath et al., 2019).
Chemical Reactions and Properties
Hydrazinecarbothioamide derivatives undergo various chemical reactions forming heterocyclic rings when reacted with compounds like 2-(bis(methylthio)methylene)malononitrile and ethyl 2-cyano-3,3-bis(methylthio)acrylate. These reactions produce compounds with interesting properties, including potential antimicrobial activity as reported by Aly et al. (2018) (Aly et al., 2018).
Physical Properties Analysis
The physical properties of these compounds, such as their solubility, melting points, and crystalline structure, are crucial for their potential applications. The studies often employ techniques like single-crystal X-ray diffraction and spectroscopic analysis to determine these properties, providing a comprehensive understanding of the material's behavior under different conditions.
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability under various conditions, and potential for forming complexes with metals, are essential for exploring the use of 2-(3-chlorobenzoyl)-N-methylhydrazinecarbothioamide in various applications. Research has shown that these compounds can form complexes with metals like Cu(II), Ni(II), and Mn(II), exhibiting antimicrobial and antioxidant activities as explored by Reddy et al. (2019) (Reddy et al., 2019).
Scientific Research Applications
Antimicrobial Activity
A study by Liu (2015) involved the synthesis of chloro- and fluoro-substituted thiocarboxyhydrazones, including compounds similar to 2-(3-chlorobenzoyl)-N-methylhydrazinecarbothioamide, which showed effective antimicrobial properties against some bacteria. This indicates a potential application in developing new antimicrobial agents Liu, 2015.
DNA Interaction and Antioxidant Activity
K. Sampath et al. (2013) prepared ruthenium(III) complexes with 4-methyl-3-thiosemicarbazone ligands, including analogs of 2-(3-chlorobenzoyl)-N-methylhydrazinecarbothioamide, characterized by their ability to bind to DNA via intercalation and to cleave DNA in a dose-dependent manner. These compounds also exhibited significant antioxidant activity, indicating their potential in biochemical applications Sampath, Sathiyaraj, Raja, Jayabalakrishnan, 2013.
Corrosion Inhibition
Research by F. H. Zaidon et al. (2021) on benzaldehyde thiosemicarbazone derivatives, including compounds similar to 2-(3-chlorobenzoyl)-N-methylhydrazinecarbothioamide, highlighted their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid medium. This study provides insights into the use of these compounds in industrial applications to protect metals from corrosion Zaidon, Kassim, Zaki, Embong, Anouar, Hashim, 2021.
Molecular Docking and Biological Evaluation
A. Reddy et al. (2019) synthesized complexes of Cu(II), Ni(II), and Mn(II) with (E)-2-((2-butyl-4-chloro-1H-imidazol-5-yl)methylene)-N-methylhydrazine-carbothioamide, demonstrating their antibacterial activity against Staphylococcus aureus and antioxidant activity, as well as cytotoxicity against MDA-MB231 cell lines. This suggests potential pharmaceutical applications, especially in cancer treatment Reddy, Mao, Krishna, Badavath, Maji, 2019.
Future Directions
properties
IUPAC Name |
1-[(3-chlorobenzoyl)amino]-3-methylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3OS/c1-11-9(15)13-12-8(14)6-3-2-4-7(10)5-6/h2-5H,1H3,(H,12,14)(H2,11,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUIVTNLANWPCSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NNC(=O)C1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorobenzoyl)-N-methylhydrazinecarbothioamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5507708.png)
![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[(2-methoxy-4,6-dimethyl-3-pyridinyl)methyl]acetamide](/img/structure/B5507709.png)
![ethyl {[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}acetate](/img/structure/B5507710.png)

![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(3-ethyl-4,5-dihydro-5-isoxazolyl)methyl]acetamide](/img/structure/B5507730.png)
![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[1-(4-methyl-2-pyridinyl)propyl]acetamide](/img/structure/B5507740.png)




![5-(2-chlorophenyl)-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-2-furamide](/img/structure/B5507781.png)
